PI3Kγ Isoform Selectivity: CAY10505 vs. AS-252424 (Parent Compound) – Near-Identical Profile with Structural Differentiation
CAY10505 is the dehydroxylated analog of AS-252424 [1]. Both compounds share a nearly identical PI3K isoform inhibition profile. CAY10505 inhibits PI3Kγ with an IC50 of 30 nM, compared to 30–33 nM for AS-252424 . Against PI3Kα, CAY10505 shows an IC50 of 0.94 μM (31-fold selectivity over PI3Kγ), while AS-252424 yields an IC50 of 0.935–0.94 μM (28–31-fold selectivity) . Both compounds exhibit substantially weaker activity against PI3Kβ and PI3Kδ (IC50 ≈ 20 μM each), corresponding to approximately 667-fold selectivity over PI3Kγ . The critical structural distinction is that AS-252424 possesses a 2-hydroxyl group on the phenyl ring (molecular formula C14H8FNO4S, MW 305.28), while CAY10505 lacks this hydroxyl (C14H8FNO3S, MW 289.28), a feature shown in co-crystal structures to participate in key hydrogen-bonding interactions within the PI3Kγ ATP-binding pocket [1].
| Evidence Dimension | PI3K isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PI3Kγ: 30 nM; PI3Kα: 0.94 μM; PI3Kβ: 20 μM; PI3Kδ: 20 μM |
| Comparator Or Baseline | AS-252424: PI3Kγ: 30–33 nM; PI3Kα: 0.935–0.94 μM; PI3Kβ: 20 μM; PI3Kδ: 20 μM |
| Quantified Difference | PI3Kγ IC50 difference ≤3 nM (within assay variability); selectivity ratios nearly identical; structural difference: absence of 2-OH group in CAY10505 (ΔMW = 16 g/mol) |
| Conditions | Cell-free recombinant human PI3K enzyme assays (ADAPTA or equivalent format) |
Why This Matters
When selecting between CAY10505 and AS-252424, researchers must consider that the dehydroxylated scaffold of CAY10505 eliminates a hydrogen-bond donor/acceptor, which may alter off-target kinase interactions, metabolic glucuronidation susceptibility, and aqueous solubility in formulation—critical factors for in vivo experimental design.
- [1] Pomel V, Klicic J, Covini D, et al. Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma. J Med Chem. 2006;49(13):3857-3871. PMID: 16789742. View Source
